Tefuryltrione
Overview
Description
Synthesis Analysis
Tefuryltrione's synthesis involves the detection and identification of main impurities during its preparation, as outlined by Huang Pengmian et al. (2020). Through high-performance liquid chromatography, three main impurities were detected, leading to the characterization of their structures and synthesis via a modified route of Tefuryltrione, highlighting the compound's complex synthesis process and the importance of quality control in its production (Huang Pengmian et al., 2020).
Molecular Structure Analysis
The molecular structure of Tefuryltrione, including its impurities, was elucidated using NMR and HRMS techniques. This analysis is crucial for understanding the chemical nature of Tefuryltrione and its derivatives, aiding in the development of methods for its quality control and safety in production (Huang Pengmian et al., 2020).
Chemical Reactions and Properties
Guofeng Chen et al. (2019) investigated the photodegradation of Tefuryltrione in water under UV-Visible irradiation, identifying the transformation products and elucidating the photodegradation pathway. This study provides insights into the environmental fate of Tefuryltrione, indicating how it breaks down in aquatic ecosystems and the factors influencing its degradation process (Guofeng Chen et al., 2019).
Physical Properties Analysis
Although the studies reviewed do not directly address the physical properties of Tefuryltrione, the analytical methods developed for its detection in environmental and plant samples, as discussed by Yang Yu et al. (2017), imply its physical characteristics through the optimization of extraction solvents and purification methods. These methods reflect on Tefuryltrione's solubility, stability, and interaction with different matrices, which are essential for monitoring its residue in the environment (Yang Yu et al., 2017).
Chemical Properties Analysis
The chemical properties of Tefuryltrione, such as reactivity and stability, can be inferred from studies on its photodegradation and the synthesis of its impurities. These investigations reveal how Tefuryltrione interacts with other chemicals and environmental factors, shedding light on its chemical behavior and the mechanisms underlying its transformation products (Guofeng Chen et al., 2019).
Scientific Research Applications
Application in Pesticide Science
- Field : Pesticide Science
- Application Summary : Tefuryltrione is used in the synthesis of pesticides. The main impurities in Tefuryltrione were detected and characterized during its preparation .
- Methods of Application : The structures of impurities were characterized by 1H NMR and HRMS. Two of those compounds were novel compounds. Then the impurities were synthesized by the modified synthetic route of Tefuryltrione .
- Results : In the preparation of Tefuryltrione, three main impurities over 0.1%(wt) were detected by high-performance liquid chromatography .
Application in Weed Control
- Field : Weed Control
- Application Summary : Tefuryltrione is used as a herbicide for weed control. It is one of the HPPD inhibitors used for controlling weeds in crops like corn and rice .
- Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
- Results : Tefuryltrione has shown to be effective in controlling weeds in crops like corn and rice .
Application in Crop Selectivity
- Field : Crop Science
- Application Summary : Tefuryltrione is used in the development of herbicide-tolerant or herbicide-resistant crops. This allows the use of existing nonselective herbicides to be extended into crops .
- Methods of Application : The specific methods of application would depend on the crop and the specific weed being targeted. Breeding-assisted and transgenic approaches are used for the improvement of crop selectivity .
- Results : The use of Tefuryltrione has allowed for the development of crops that are resistant to certain herbicides, thus improving their ability to compete with weeds .
Application in Controlling Specific Weeds
- Field : Weed Control
- Application Summary : Tefuryltrione is effective against sulfonylurea-tolerant weeds as well as annual and perennial weeds .
- Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
- Results : Tefuryltrione has shown to be effective in controlling specific weeds such as Millet and Flatsedges .
Application in Controlling Foxtails and Woolly Cupgrass
- Field : Weed Control
- Application Summary : Tefuryltrione is effective against specific grass weeds, such as foxtails (Setaria spp.) and woolly cupgrass (Eriochloa villosa) .
- Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
- Results : Tefuryltrione has shown to be effective in controlling specific grass weeds, such as foxtails and woolly cupgrass .
Application in Paddy Fields
- Field : Agriculture
- Application Summary : Tefuryltrione is used as a herbicide in paddy fields. It is effective against sulfonylurea-tolerant weeds as well as annual and perennial weeds .
- Methods of Application : Tefuryltrione is applied to the crops as a herbicide. The specific methods of application would depend on the crop and the specific weed being targeted .
- Results : Tefuryltrione has shown to be effective in controlling specific weeds such as Millet and Flatsedges (e.g. those of the Cyperus microiria Steud family) in paddy fields .
Safety And Hazards
properties
IUPAC Name |
2-[2-chloro-4-methylsulfonyl-3-(oxolan-2-ylmethoxymethyl)benzoyl]cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO7S/c1-29(25,26)17-8-7-13(20(24)18-15(22)5-2-6-16(18)23)19(21)14(17)11-27-10-12-4-3-9-28-12/h7-8,12,18H,2-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPVJDEYHLLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl)COCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058105 | |
Record name | Tefuryltrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tefuryltrione | |
CAS RN |
473278-76-1 | |
Record name | Tefuryltrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473278-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tefuryltrione [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tefuryltrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-chloro-4-(methylsulfonyl)-3-[(tetrahydrofuran-2-ylmethoxy)methyl]benzoyl}cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEFURYLTRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31009O776L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.